3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride” is 1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H .Physical And Chemical Properties Analysis
“3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride” is a white solid. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
1. Catalytic Esterolysis
A study by Aglietto et al. (1985) discusses the use of an optically active polymer containing oxime groups, prepared through a reaction involving hydroxylamine hydrochloride, as a catalyst for the esterolysis of esters of p-nitrophenol. This highlights a potential application of similar chemical structures in catalytic processes (Aglietto, Ranucci, Ruggeri & Gianni, 1985).
2. Synthesis of Heterocyclic Compounds
Research by Figueroa‐Pérez et al. (2006) explores the synthesis of 4-substituted 7-azaindole derivatives, demonstrating the use of compounds similar to 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride in the creation of complex heterocyclic structures (Figueroa‐Pérez, Bennabi, Schirok & Thutewohl, 2006).
3. Novel Bicyclic Nitroxides Synthesis
Babič and Pečar (2008) describe the synthesis of novel bicyclic pyrrolidine nitroxides through a reaction involving bromo-substituted compounds, highlighting another potential application in the synthesis of specialized organic compounds (Babič & Pečar, 2008).
4. Enzymatic Reaction Mechanisms
Kadiyala and Spain (1998) investigate the enzymatic oxidation of p-nitrophenol, providing insights into how related chemical structures might interact in biological systems, particularly in enzymatic pathways (Kadiyala & Spain, 1998).
5. Polyimide Synthesis
Huang et al. (2017) focus on the synthesis of organosoluble, thermal stable, and hydrophobic polyimides using a novel aromatic diamine monomer derived from related chemical structures. This application is significant in materials science for developing new polymers (Huang, Chen, Mei, Li, Liu & Wei, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPCXPXDCAQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1219976-31-4 | |
Record name | Pyrrolidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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